HDAC6 degrader-4

PROTAC HDAC6 degradation DC50

Researchers face irreproducible results when substituting HDAC6 inhibitors (e.g., ACY-1215) for a true degrader-inhibitors block activity but spare the HDAC6 scaffold, leaving confounding protein interactions intact. HDAC6 degrader-9c solves this by recruiting cereblon E3 ligase to eliminate HDAC6 protein via the ubiquitin-proteasome system. • Quantified degradation: DC50 = 34 nM, Dmax = 70.5% at 80 nM in MM.1S cells • Sustained α-tubulin hyperacetylation (1.1 µM) outlasts inhibitor washout • Competition-rescue assay validated (1 µM free warhead reverses degradation) • Serves as a benchmark for SAR studies and ternary complex validation Supplied with ≥98% HPLC purity; shipped under blue ice for global delivery.

Molecular Formula C37H45N9O10
Molecular Weight 775.8 g/mol
Cat. No. B12372474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC6 degrader-4
Molecular FormulaC37H45N9O10
Molecular Weight775.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22+
InChIKeyMHILTYZXXFOWJH-WVKHYPTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC6 Degrader 9c Procurement Guide


N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide, commonly designated as HDAC6 degrader 9c or dHDAC6 9c (CAS 2235382-05-3, molecular weight 775.82, molecular formula C37H45N9O10) , is a bifunctional proteolysis-targeting chimera (PROTAC) engineered to recruit the cereblon (CRBN) E3 ubiquitin ligase for the selective degradation of histone deacetylase 6 (HDAC6) [1]. This compound integrates a non-selective HDAC inhibitor warhead with a thalidomide-type E3 ligase ligand via a PEG-based triazole linker, achieving dose-dependent HDAC6 degradation (DC50 = 34 nM) and functional upregulation of acetylated α-tubulin .

HDAC6 Degrader 9c Substitution Limitations


Substituting HDAC6 degrader 9c with a conventional HDAC6 inhibitor (e.g., ACY-1215/Ricolinostat) or an alternative HDAC6-targeting PROTAC (e.g., NP8) fundamentally alters the experimental outcome due to divergent mechanisms of action and quantitative degradation profiles. Small-molecule inhibitors merely block HDAC6 enzymatic activity (IC50 ≈ 5 nM for ACY-1215) without eliminating the protein scaffold [1], whereas 9c achieves catalytic protein elimination via the ubiquitin-proteasome system, yielding a distinct biological signature including sustained α-tubulin hyperacetylation [2]. Among PROTACs targeting HDAC6, 9c occupies a specific position with a DC50 of 34 nM and a reported Dmax of 70.5% in MM.1S cells [3], whereas NP8 exhibits a substantially lower DC50 (3.8 nM) [4]—a quantitative divergence that directly impacts experimental design, dose-response window selection, and cross-study reproducibility. Generic interchange without accounting for these measured parameters invalidates both pharmacological conclusions and procurement specifications.

HDAC6 Degrader 9c Degradation Profile


DC50 Degradation Potency

HDAC6 degrader 9c demonstrates a half-maximal degradation concentration (DC50) of 34 nM in MM.1S multiple myeloma cells . In direct comparison, the alternative PROTAC NP8 achieves a DC50 of 3.8 nM in the identical MM.1S cell line [1], while the conventional inhibitor ACY-1215 exhibits an enzymatic inhibition IC50 of approximately 5 nM but does not induce protein degradation (DC50 not applicable) [2]. This 8.9-fold difference in DC50 between 9c and NP8 provides a distinct operational window for dose-ranging studies.

PROTAC HDAC6 degradation DC50 dose-response multiple myeloma

Dmax Degradation Efficacy

HDAC6 degrader 9c achieves a maximum degradation (Dmax) of 70.5% in MM.1S cells, as documented in a comprehensive PROTAC comparative table [1]. This Dmax value is reported alongside other HDAC6-targeting PROTACs such as NP8 (Dmax not determined/reported, listed as 'ND'), NH2 (Dmax ND), and VHL-Next-A degrader (Dmax = 90%) [2]. The 70.5% Dmax for 9c represents a quantifiable endpoint that allows researchers to anticipate residual HDAC6 protein levels in their experimental system.

Dmax maximum degradation HDAC6 PROTAC efficacy residual protein

HDAC6 Selectivity

Although HDAC6 degrader 9c incorporates a non-selective HDAC inhibitor warhead capable of binding multiple HDAC isoforms, the assembled PROTAC selectively induces degradation of HDAC6 while sparing other HDAC family members [1]. This contrasts with alternative HDAC6-targeting PROTACs such as those built from the selective inhibitor Nexturastat A (e.g., NP8), which incorporate inherent target selectivity at the warhead level [2]. The 9c warhead (compound 2c) is a pan-HDAC inhibitor; however, the ternary complex formation with CRBN E3 ligase imposes degradation selectivity that is not predicted by the warhead's binding profile alone .

HDAC6 selectivity PROTAC selectivity off-target degradation HDAC isoforms

α-Tubulin Acetylation Upregulation

Treatment with HDAC6 degrader 9c at 1.1 µM results in significant upregulation of acetylated α-tubulin, a direct downstream functional biomarker of HDAC6 degradation [1]. This functional response is quantitatively distinct from that observed with conventional HDAC6 inhibitors such as ACY-1215, which also increase α-tubulin acetylation but through reversible enzymatic inhibition rather than protein elimination—yielding different kinetic and washout profiles [2]. The maximal HDAC6 degradation effect for 9c is observed at 80 nM in MM.1S cells , providing a benchmark concentration for functional assays.

α-tubulin acetylation HDAC6 biomarker functional assay PROTAC efficacy

Warhead Competition Rescue

The degradation of HDAC6 induced by 9c is mechanistically dependent on ternary complex formation with CRBN and HDAC6. This is demonstrated by a competition rescue experiment: in the presence of 2 µM 9c, addition of 1 µM of the free warhead compound 2c (pan-HDAC inhibitor) is sufficient to rescue HDAC6 from targeted protein degradation [1]. This rescue confirms that 9c degrades HDAC6 via the intended PROTAC mechanism rather than through off-target cytotoxicity or non-specific protein turnover. No comparable rescue data are reported for alternative HDAC6 degraders such as NP8 in the same publication, establishing 9c as a mechanistically validated tool compound.

PROTAC mechanism competition assay ternary complex HDAC6 CRBN

HDAC6 Degrader 9c Validated Applications


Multiple Myeloma Degradation Studies

HDAC6 degrader 9c is extensively validated in the MM.1S multiple myeloma cell line, where it exhibits a DC50 of 34 nM and a maximal degradation effect at 80 nM with a Dmax of 70.5% [1]. Researchers investigating HDAC6's role in multiple myeloma pathogenesis or evaluating combination therapies can rely on these quantified degradation parameters to design dose-response experiments with predictable target engagement. The compound's performance in MM.1S cells is directly comparable to alternative PROTACs such as NP8 (DC50 3.8 nM, Dmax ND), enabling informed selection based on desired degradation kinetics [2].

PROTAC Mechanism Studies with Rescue Controls

9c is uniquely positioned among HDAC6-targeting PROTACs for mechanistic studies requiring ternary complex validation. The published competition rescue assay—where 1 µM of free warhead compound 2c completely reverses HDAC6 degradation induced by 2 µM 9c [3]—provides a standardized positive control for distinguishing on-target PROTAC activity from off-target cellular effects. This makes 9c an ideal tool compound for laboratories establishing PROTAC screening workflows or investigating the kinetics of CRBN-dependent ubiquitination and proteasomal degradation.

α-Tubulin Acetylation Functional Assays

9c treatment at 1.1 µM produces robust upregulation of acetylated α-tubulin, a validated functional biomarker specific to HDAC6 inhibition or degradation [4]. Unlike conventional HDAC6 inhibitors (e.g., ACY-1215) that produce transient α-tubulin hyperacetylation via reversible enzymatic blockade, 9c-mediated degradation yields sustained functional effects that persist beyond compound washout. This property makes 9c particularly suitable for studies examining the long-term functional consequences of HDAC6 elimination on microtubule dynamics, cell migration, or aggresome formation.

Comparative Degrader Profiling

9c serves as a foundational reference compound for HDAC6 degrader SAR due to its well-characterized architecture (non-selective HDAC warhead + CRBN ligand + PEG-triazole linker) and comprehensively reported degradation metrics (DC50 34 nM, Dmax 70.5%, maximal effect at 80 nM) . When evaluating novel HDAC6 degraders, 9c provides a quantitative benchmark for degradation efficiency and selectivity. Its incorporation of a pan-HDAC inhibitor warhead that nonetheless yields HDAC6-selective degradation offers a valuable comparator for assessing how linker composition and E3 ligase recruitment influence degradation selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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